Cas no 152175-68-3 (Uroguanylin (Didelphisvirginiana reduced) (9CI))

Uroguanylin (Didelphisvirginiana reduced) (9CI) structure
152175-68-3 structure
Product Name:Uroguanylin (Didelphisvirginiana reduced) (9CI)
CAS No:152175-68-3
MF:C61H101N17O25S4
MW:1600.813549757
CID:146024
PubChem ID:5488765
Update Time:2025-04-19

Uroguanylin (Didelphisvirginiana reduced) (9CI) Chemical and Physical Properties

Names and Identifiers

    • Uroguanylin (Didelphisvirginiana reduced) (9CI)
    • Guanylin (rat reduced), 1-L-glutamine-2-L-glutamic acid-3-L-aspartic acid-6-L-leucine-8-L-isoleucine-9-L-asparagine-10-L-valine-
    • L-glutaminyl-L-α-glutamyl-L-α-aspartyl-L-cysteinyl-L-α-glutamyl-L-leucyl-L-cysteinyl-L-isoleucyl-L-asparaginyl-L-valyl-L-alanyl-L-cysteinyl-L-threonylglycyl-L-cysteine
    • Uroguanylin
    • DTXSID10164965
    • SCHEMBL6442033
    • Q7900863
    • EWY1XP1HMZ
    • UNII-EWY1XP1HMZ
    • 152175-68-3
    • EX-A8381C
    • L-Cysteine, L-glutaminyl-L-
    • A-glutamyl-L-leucyl-L-cysteinyl-L-isoleucyl-L-asparaginyl-L-valyl-L-alanyl-L-cysteinyl-L-threonylglycyl-
    • A-glutamyl-L-
    • A-aspartyl-L-cysteinyl-L-
    • Inchi: 1S/C61H101N17O25S4/c1-9-26(6)46(60(101)72-33(17-40(64)81)54(95)76-45(25(4)5)59(100)66-27(7)48(89)73-36(21-105)57(98)78-47(28(8)79)58(99)65-19-41(82)67-38(23-107)61(102)103)77-56(97)37(22-106)75-52(93)32(16-24(2)3)70-51(92)31(12-15-43(85)86)69-55(96)35(20-104)74-53(94)34(18-44(87)88)71-50(91)30(11-14-42(83)84)68-49(90)29(62)10-13-39(63)80/h24-38,45-47,79,104-107H,9-23,62H2,1-8H3,(H2,63,80)(H2,64,81)(H,65,99)(H,66,100)(H,67,82)(H,68,90)(H,69,96)(H,70,92)(H,71,91)(H,72,101)(H,73,89)(H,74,94)(H,75,93)(H,76,95)(H,77,97)(H,78,98)(H,83,84)(H,85,86)(H,87,88)(H,102,103)/t26-,27-,28+,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,45-,46-,47-/m0/s1
    • InChI Key: SJMPVWVIVWEWJK-AXEIBBKLSA-N
    • SMILES: SC[C@@H](C(N[C@H](C(N[C@@H](CC(N)=O)C(N[C@H](C(N[C@@H](C)C(N[C@@H](CS)C(N[C@H](C(NCC(N[C@H](C(=O)O)CS)=O)=O)[C@@H](C)O)=O)=O)=O)C(C)C)=O)=O)[C@@H](C)CC)=O)NC([C@H](CC(C)C)NC([C@H](CCC(=O)O)NC([C@H](CS)NC([C@H](CC(=O)O)NC([C@H](CCC(=O)O)NC([C@H](CCC(N)=O)N)=O)=O)=O)=O)=O)=O

Computed Properties

  • Exact Mass: 1599.6037365g/mol
  • Monoisotopic Mass: 1599.6037365g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 26
  • Hydrogen Bond Acceptor Count: 30
  • Heavy Atom Count: 107
  • Rotatable Bond Count: 52
  • Complexity: 3190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 16
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -8.8
  • Topological Polar Surface Area: 693Ų
Recommended suppliers
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.